1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester
Overview
Description
1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, multiple fluorine atoms, and an ethyl ester functional group. This compound is known for its potent antibacterial properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves several steps. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.
Fluorination: Addition of fluorine atoms at specific positions on the quinoline ring.
Amidation: Introduction of the amido group.
Esterification: Formation of the ethyl ester group.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is widely used in scientific research due to its antibacterial properties. Some of its applications include:
Chemistry: Used as a starting material for the synthesis of various quinolone derivatives.
Biology: Studied for its effects on bacterial cell growth and replication.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is unique due to its specific structure and potent antibacterial properties. Similar compounds include:
1-Cyclopropyl-6,7,8-Trifluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid: Shares a similar quinoline core but lacks the ethyl ester group.
3-Quinolinecarboxylic Acid, 7-Chloro-1-Cyclopropyl-6-Fluoro-1,4-Dihydro-8-Nitro-4-Oxo-, Ethyl Ester: Contains different substituents on the quinoline ring.
These comparisons highlight the unique structural features and enhanced antibacterial activity of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester .
Properties
IUPAC Name |
ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFBKJLYZUFZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)F)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556315 | |
Record name | Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103772-13-0 | |
Record name | Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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